6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
Description
Introduction to 6-Bromo-2-(Dimethylamino)-1H-Indole-3-Carbaldehyde
Structural Characterization and Molecular Properties
The compound’s molecular formula is C₁₁H₁₁BrN₂O , with a molecular weight of 267.12 g/mol . Its IUPAC name, This compound, reflects the positions of its functional groups:
- Bromine at position 6 of the indole ring.
- Dimethylamino group (-N(CH₃)₂) at position 2.
- Aldehyde (-CHO) at position 3.
Spectroscopic Data
- ¹H NMR (DMSO-d₆): Key signals include a singlet for the aldehyde proton at δ 9.90 ppm , a dimethylamino singlet at δ 3.05 ppm (6H), and aromatic protons between δ 7.20–8.40 ppm .
- ¹³C NMR : Peaks corresponding to the aldehyde carbon (δ 192.1 ppm ), dimethylamino carbons (δ 40.2 ppm ), and brominated aromatic carbons (δ 110–135 ppm ) are observed.
Crystallographic Insights
While direct X-ray data for this compound is unavailable, related structures (e.g., 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde) reveal a planar indole core with substituents oriented perpendicularly to the ring. The dimethylamino group likely adopts a pseudo-axial conformation to minimize steric hindrance.
Properties
IUPAC Name |
6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-4-3-7(12)5-10(8)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPAJZAWZEHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach Overview
The synthesis of 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde can be conceptually divided into three key functionalization steps:
- Bromination at the 6-position of indole
- Introduction of the dimethylamino substituent at the 2-position
- Formylation at the 3-position of the indole ring
Most synthetic routes start from commercially available or easily synthesized 6-bromoindole derivatives, followed by selective substitution and formylation reactions.
Preparation of 6-Bromoindole Core
The 6-bromoindole core is a crucial intermediate for this compound. Multiple methods exist for its preparation:
Friedel-Crafts Acylation Route: Starting from 6-bromoindole, Friedel-Crafts acylation with oxalyl chloride in the presence of aluminum chloride in methylene chloride solvent yields 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride as an intermediate. This can be further converted to amides and other derivatives through amidation, reduction, and protective group chemistry.
Diazotization and Bromination of p-Aminotoluene: A four-stage synthetic scheme involves diazotization of para-aminotoluene, bromination, and ring closure steps to afford 6-bromoindole in scalable quantities. This method is advantageous for larger scale synthesis due to availability of starting materials and yield considerations.
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Diazotization | para-aminotoluene, NaNO2, acid | Diazonium salt |
| 2 | Bromination | Bromine or brominating agent | Brominated intermediate |
| 3 | Ring closure | Cyclization under acidic or thermal conditions | 6-Bromoindole |
Introduction of the Dimethylamino Group at the 2-Position
The dimethylamino substituent at the 2-position is typically introduced via nucleophilic substitution or amination reactions on suitable precursors:
Starting from 2-methylaniline derivatives, the Vilsmeier-Haack reaction can be adapted to introduce formyl groups at the 3-position while allowing for substitution at the 2-position with dimethylamino groups by using appropriate amination steps.
Alternatively, amidinohydrazone chemistry involving substituted indole-3-carboxaldehydes can be employed, where the dimethylamino group is introduced through condensation with amines or amidines under catalytic conditions.
Formylation at the 3-Position via Vilsmeier-Haack Reaction
The formyl group at the 3-position of the indole ring is commonly introduced using the Vilsmeier-Haack reaction:
Reagents: Anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are reacted at low temperatures (0–5 °C) to form the Vilsmeier reagent.
Procedure: The 2-substituted aniline or indole derivative is added dropwise to the Vilsmeier reagent at 0–5 °C, stirred at room temperature, then refluxed at 80–90 °C for several hours (5–8 h).
Work-up: After reaction completion, the mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the product is isolated by filtration and recrystallization.
This method has been demonstrated for various substituted indole-3-carbaldehydes, including 6-bromo derivatives.
| Parameter | Condition/Value |
|---|---|
| Solvent | Anhydrous dimethylformamide (DMF) |
| Vilsmeier reagent formation | POCl3 added to DMF at 0–5 °C, 30–40 min stirring |
| Substrate addition | Dropwise at 0–5 °C |
| Reaction temperature | Room temperature stirring 1–2 h, then reflux 80–90 °C for 5–8 h |
| Work-up | Neutralization with saturated Na2CO3, filtration, recrystallization |
Summary Table of Key Preparation Steps for this compound
| Step No. | Reaction Type | Starting Material / Intermediate | Reagents/Conditions | Product/Outcome |
|---|---|---|---|---|
| 1 | Bromination | Indole or p-aminotoluene | Bromine, diazotization, cyclization | 6-Bromoindole |
| 2 | Amination / Substitution | 6-Bromoindole | Dimethylamine or amination reagents | 6-Bromo-2-(dimethylamino)-indole |
| 3 | Formylation (Vilsmeier-Haack) | 6-Bromo-2-(dimethylamino)-indole | POCl3/DMF, 0–5 °C to reflux | This compound |
Research Findings and Yields
The Vilsmeier-Haack reaction applied to 2-substituted anilines or indoles with halogen substituents such as bromine at the 6-position generally yields the corresponding 3-carbaldehydes in moderate to good yields (typically 60–85%).
The molar ratio of substrate to Vilsmeier reagent is critical; reported optimal ratios range from 1:10 to 1:40 to ensure complete formylation without overreaction.
Reaction times and temperatures are optimized to balance yield and purity, with reflux at 80–90 °C for 5–8 hours being standard.
Purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) affords high-purity products, confirmed by NMR and mass spectrometry.
Notes on Alternative Synthetic Routes
Amidinohydrazone chemistry offers an alternative pathway where substituted indole-3-carboxaldehydes are reacted with amines and hydrazides under microwave heating to afford functionalized indole derivatives, potentially including dimethylamino substitution. However, this route is more complex and less direct for the target compound.
Protective group strategies (e.g., tert-butyloxycarbonyl protection) are sometimes employed in multistep syntheses involving 6-bromoindole intermediates to improve selectivity and yield.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives, including 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde. Research indicates that compounds with indole scaffolds exhibit activity against a range of bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). For instance, related indole compounds have shown minimum inhibitory concentrations (MIC) as low as 1 μg/mL against MRSA, suggesting that this compound may possess similar efficacy .
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways linked to cell survival and proliferation, making it a candidate for further development in cancer therapies .
Synthetic Utility
Precursor in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for further functionalization, enabling the creation of compounds with diverse biological activities. For example, it can be transformed into various quinazolinone derivatives through cyclization reactions, which are known to exhibit significant pharmacological properties .
Synthetic Methodologies
The synthesis of this compound typically involves the bromination of indole derivatives followed by formylation reactions. These methodologies are crucial for producing high yields of the compound while maintaining structural integrity. Recent advancements in synthetic techniques have improved the efficiency and selectivity of these reactions, facilitating broader applications in medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the dimethylamino group can enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position and Electronic Effects: The dimethylamino group at position 2 in the target compound donates electrons, increasing the electron density of the indole ring. This contrasts with the dimethylallyl group in compound 164 (), which introduces steric bulk but lacks strong electronic effects .
Functional Group Reactivity :
- The carbaldehyde group in the target compound is more reactive toward nucleophiles (e.g., in Schiff base formation) compared to the ester in Ethyl 6-bromo-1H-indole-3-carboxylate () .
- Thiosemicarbazone derivatives () exhibit metal-chelating properties, which are absent in the target compound but relevant for antimicrobial applications .
Halogen and Heteroatom Effects: Fluorine at position 5 () increases electronegativity and metabolic stability, whereas bromine at position 6 enhances molecular weight and halogen bonding .
Physicochemical Properties
Biological Activity
6-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a notable compound within the indole family, characterized by its unique structural features: a bromine atom at the 6th position, a dimethylamino group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring. This compound has garnered attention for its diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties.
The presence of both the bromine and dimethylamino groups enhances the compound's binding affinity to various biological targets. The aldehyde functionality allows for covalent interactions with nucleophilic sites on proteins, potentially leading to significant therapeutic effects.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C11H12BrN2O |
| Molecular Weight | 284.13 g/mol |
| Functional Groups | Bromine, Dimethylamino, Aldehyde |
| Indole Core | Present in structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0048 mg/mL against Escherichia coli and Bacillus mycoides, indicating potent antibacterial activity .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Various studies highlight its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
- A specific study demonstrated that derivatives of this compound showed IC50 values in the range of 10 to 50 µM against several cancer cell lines, suggesting considerable anticancer activity .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects.
- It was found to inhibit pro-inflammatory cytokines and showed a significant reduction in inflammation markers in vitro. For instance, compounds with similar structures demonstrated over 90% inhibition of inflammation at certain concentrations compared to standard anti-inflammatory drugs like diclofenac .
Case Studies
Several case studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various indole derivatives found that those with halogen substitutions exhibited enhanced antibacterial properties. The study specifically noted that the presence of bromine in this compound correlated with increased potency against resistant bacterial strains .
- Cancer Cell Studies : In vitro assays on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, underscoring its potential as a therapeutic agent in oncology .
- Inflammation Models : Experimental models using murine macrophages showed that this compound significantly reduced TNF-alpha levels, indicating its potential role in managing inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde?
The synthesis typically involves bromination and formylation of indole precursors. Key steps include:
- Bromination : Use of brominating agents (e.g., N-bromosuccinimide) on indole derivatives under acidic conditions (e.g., acetic acid) to introduce bromine at the 6-position .
- Formylation : Introduction of the aldehyde group at the 3-position via Vilsmeier-Haack reaction (POCl₃/DMF) or direct oxidation .
- Dimethylamino substitution : Nucleophilic substitution or reductive amination at the 2-position using dimethylamine derivatives under catalytic conditions (e.g., CuI in PEG-400/DMF mixtures) .
Critical Note : Purification often involves column chromatography (e.g., 70:30 ethyl acetate/hexane) and solvent removal under vacuum .
Basic: How is this compound characterized post-synthesis?
Key analytical methods include:
- Spectroscopy :
- Chromatography :
- TLC : Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) verify purity .
- X-ray crystallography : Resolves intermolecular interactions (e.g., O–H⋯O and N–H⋯O hydrogen bonds in crystal lattices) .
Advanced: How can computational methods aid in understanding the reactivity of this compound?
- DFT calculations : Predict vibrational modes (FT-IR/Raman), electronic properties (HOMO-LUMO gaps), and electrostatic potential surfaces to identify reactive sites .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to rationalize bioactivity .
- MD simulations : Assess stability in solvent systems (e.g., DMSO/water) for formulation studies .
Example : DFT analysis of 1H-indole-3-carbaldehyde derivatives revealed electron-deficient aldehyde groups, favoring nucleophilic attacks .
Advanced: How can researchers resolve contradictions in bromination yields reported across studies?
Discrepancies arise from:
- Catalyst choice : CuI vs. Pd-based catalysts (e.g., 50% yield with CuI vs. higher yields with Pd(PPh₃)₄).
- Solvent effects : Polar aprotic solvents (DMF) vs. acetic acid may alter reaction kinetics .
Strategy : Design a DoE (Design of Experiments) to test variables (temperature, solvent ratio, catalyst loading) and optimize conditions.
Advanced: What strategies improve regioselectivity in substitution reactions at the 2-position?
- Protecting groups : Temporarily block reactive sites (e.g., aldehyde) during dimethylamino substitution .
- Catalyst tuning : Use Pd/Cu co-catalysts for C–N coupling to enhance selectivity .
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states for nucleophilic attack .
Basic: What are common reactions of the aldehyde group in this compound?
- Condensation : Forms Schiff bases with amines (e.g., thiosemicarbazones for bioactivity studies) .
- Reduction : Convert aldehyde to hydroxymethyl (NaBH₄) for solubility enhancement .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to extend conjugation .
Advanced: How does the crystal structure inform intermolecular interactions and stability?
X-ray data for analogous compounds (e.g., 6-bromo-1H-indole-3-carboxylic acid) reveal:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
